molecular formula C10H16N5O4P B1145756 O-Ethyl Adefovir CAS No. 116384-54-4

O-Ethyl Adefovir

Cat. No.: B1145756
CAS No.: 116384-54-4
M. Wt: 301.24 g/mol
InChI Key: MRBIAWVMKIZTRX-UHFFFAOYSA-N
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Description

O-Ethyl Adefovir is a derivative of Adefovir, an acyclic nucleoside phosphonate. It is primarily known for its antiviral properties, particularly against the hepatitis B virus. This compound is a modified version of Adefovir, designed to enhance its pharmacokinetic properties and reduce potential side effects.

Mechanism of Action

Target of Action

O-Ethyl Adefovir, like its parent compound Adefovir , primarily targets the DNA polymerase/reverse transcriptase of the Hepatitis B Virus (HBV-D) . This enzyme plays a crucial role in the replication of the virus within the host cell .

Mode of Action

This compound is an acyclic nucleotide reverse transcriptase inhibitor . It interferes with the HBV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . This interaction disrupts the viral life cycle and prevents the virus from proliferating within the host.

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the action of the hbv dna polymerase . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.

Pharmacokinetics

It is known that adefovir, the parent compound, is rapidly converted to its active form in the intestine . The systemic exposure of Adefovir was observed to be approximately 20% higher when combined with other cocktail components . A one-compartment model with first-order absorption and a combination of nonlinear renal and linear nonrenal elimination best described the data . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L .

Result of Action

The primary result of this compound’s action is the inhibition of HBV replication. By targeting and inhibiting the HBV DNA polymerase, this compound prevents the virus from replicating and spreading to new cells . This can lead to a decrease in the viral load within the host, potentially alleviating symptoms and slowing the progression of the disease.

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and individual genetic factors. For instance, it was observed that the co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil . .

Biochemical Analysis

Biochemical Properties

O-Ethyl Adefovir, like Adefovir, is believed to interact with the viral DNA polymerase, an enzyme crucial for the replication of the Hepatitis B virus . By competing with the natural substrate deoxyadenosine triphosphate and causing DNA chain termination, it inhibits the replication of the virus .

Cellular Effects

This compound affects various types of cells, particularly liver cells where the Hepatitis B virus primarily replicates. It influences cell function by inhibiting viral replication, thereby reducing the viral load within the cells . This can impact cell signaling pathways and gene expression related to immune response and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to Adefovir diphosphate, its active form, in the cells . This active form competes with the natural substrate deoxyadenosine triphosphate, leading to the termination of the DNA chain and thus inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

Studies on Adefovir have shown that it has a minor drug-drug interaction when co-administered with other drugs, primarily affecting the apparent absorption and/or prodrug conversion of Adefovir .

Metabolic Pathways

This compound is likely metabolized in a similar manner to Adefovir. Adefovir is converted to its active form, Adefovir diphosphate, by cellular kinases . This metabolic pathway involves the addition of two phosphate groups, a process that is likely facilitated by various enzymes within the cell .

Transport and Distribution

Adefovir is known to cross the biological barrier efficiently and reach the targeted cell . It’s plausible that this compound shares a similar transport mechanism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl Adefovir involves several steps, starting from the basic structure of Adefovir The process typically includes the alkylation of adenine with an appropriate ethylating agentThe reaction conditions often require the use of solvents like dimethylformamide and reagents such as magnesium tert-butoxide to achieve high conversions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors and continuous monitoring of reaction parameters. The final product is purified through crystallization and other separation techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl Adefovir undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

O-Ethyl Adefovir has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of nucleoside analogs.

    Biology: Investigated for its effects on viral replication and cellular mechanisms.

    Medicine: Explored as a potential antiviral agent with improved pharmacokinetic properties.

    Industry: Utilized in the development of antiviral drugs and formulations.

Comparison with Similar Compounds

Similar Compounds

    Adefovir: The parent compound with similar antiviral properties.

    Tenofovir: Another nucleoside analog with a similar mechanism of action.

    Entecavir: A nucleoside analog used for the treatment of hepatitis B.

Uniqueness

O-Ethyl Adefovir is unique due to its modified structure, which enhances its pharmacokinetic properties and reduces potential side effects compared to its parent compound, Adefovir .

Properties

CAS No.

116384-54-4

Molecular Formula

C10H16N5O4P

Molecular Weight

301.24 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphinic acid

InChI

InChI=1S/C10H16N5O4P/c1-2-19-20(16,17)7-18-4-3-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4,7H2,1H3,(H,16,17)(H2,11,12,13)

InChI Key

MRBIAWVMKIZTRX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)O

Synonyms

Ethyl Hydrogen ((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonate;  P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester;  [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; 

Origin of Product

United States

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